molecular formula C27H34ClNO3S B142764 Ethyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-methoxy-1H-indol-2-yl)-2,2-dimethylpropanoate CAS No. 154325-76-5

Ethyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-methoxy-1H-indol-2-yl)-2,2-dimethylpropanoate

Cat. No. B142764
M. Wt: 488.1 g/mol
InChI Key: JPXNJCVPJOZELR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves starting with tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur to create a 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate. This intermediate is then coupled with an aromatic aldehyde to afford the corresponding Schiff base compounds . This method suggests a multi-step synthesis involving condensation reactions, which could be applicable to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of one of the synthesized compounds, specifically the (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was characterized by X-ray crystallographic analysis. It was found to crystallize in the monoclinic space group P21/c and is stabilized by intramolecular hydrogen bonds . These findings provide insights into the potential molecular geometry and stability of the compound of interest, which may also exhibit similar intramolecular interactions.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the synthesized compounds. However, the presence of functional groups such as the Schiff base suggests that these compounds could participate in various chemical reactions, including further condensation, reduction, or nucleophilic substitution, which could be relevant to the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are not explicitly detailed in the provided papers. However, the characterization techniques such as FTIR, 1H, and 13C NMR spectroscopy indicate that these methods could be used to deduce properties like functional group presence, molecular conformation, and purity of the compound of interest . The thermal stability and crystalline nature of the compounds are also discussed, which could be indicative of the compound's behavior under various conditions.

Scientific Research Applications

Biodegradation and Environmental Fate

Research on related compounds, such as ethyl tert-butyl ether (ETBE), highlights the biodegradation and environmental fate of ether compounds in soil and groundwater. Microorganisms capable of degrading ETBE and similar compounds have been identified, offering insights into potential bioremediation strategies for ether contaminants. This underscores the environmental aspect of studying and managing the impact of chemical compounds like the one (Thornton et al., 2020).

Thermophysical Property Measurements

Studies on the mixtures containing ethers like MTBE, TAME, and ETBE with non-polar solvents contribute to understanding the thermophysical properties of these mixtures. Such research is vital for optimizing the use of ether compounds in fuel formulations and reducing exhaust pollution, thereby indirectly relating to the scientific exploration of new compounds for environmental sustainability (Marsh et al., 1999).

Microbial Degradation of Fuel Oxygenates

Investigations into the microbial degradation of fuel oxygenates, including MTBE and ETBE, shed light on the biodegradability of these substances under various redox conditions. Such studies are essential for understanding how compounds with ether linkages, similar to the one , behave in the environment and how their degradation can be enhanced (Schmidt et al., 2004).

Reproductive and Developmental Toxicity

Research on ETBE, a related ether compound, explores its developmental and reproductive toxicity. Such studies provide critical data for assessing the safety and regulatory aspects of chemicals used in consumer products, including fuels, which could extend to compounds with similar structures or functionalities (Peyster, 2010).

properties

IUPAC Name

ethyl 3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-methoxyindol-2-yl]-2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34ClNO3S/c1-8-32-25(30)27(5,6)16-23-24(33-26(2,3)4)21-15-20(31-7)13-14-22(21)29(23)17-18-9-11-19(28)12-10-18/h9-15H,8,16-17H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXNJCVPJOZELR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CC1=C(C2=C(N1CC3=CC=C(C=C3)Cl)C=CC(=C2)OC)SC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70601407
Record name Ethyl 3-{3-(tert-butylsulfanyl)-1-[(4-chlorophenyl)methyl]-5-methoxy-1H-indol-2-yl}-2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-methoxy-1H-indol-2-yl)-2,2-dimethylpropanoate

CAS RN

154325-76-5
Record name Ethyl 1-[(4-chlorophenyl)methyl]-3-[(1,1-dimethylethyl)thio]-5-methoxy-α,α-dimethyl-1H-indole-2-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154325-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-{3-(tert-butylsulfanyl)-1-[(4-chlorophenyl)methyl]-5-methoxy-1H-indol-2-yl}-2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine hydrochloride (50 g; 190 mmol), prepared as in step 1, was dissolved in 400 mL toluene and 220 mL acetic acid. Sodium acetate (17.1 g; 210 mmol) was added followed by the addition of ethyl 5-t-butylthio-2,2-dimethyl-4-oxopentanoate (49 g; 188 mmol), prepared as in step 2. The reaction was stirred in the dark at room temperature for 4 days. The mixture was poured into water and extracted with ethyl acetate. The combined extracts were washed with water. Solid sodium bicarbonate was added to the organic extracts and the mixture was filtered. The filtrate was washed with water and brine, dried over magnesium sulfate and the solvent was removed under reduced pressure. The residue was taken up in hot ethyl acetate and filtered. The solvent was removed and the product was recrystallized from pentane to give ethyl 3-[1-(4-chlorobenzyl)-3-(1,1-dimethylethylthio)-5-methoxyindol-2-yl]-2,2-dimethylpropionate as a fluffy white solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step Two
Quantity
49 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five
Quantity
220 mL
Type
solvent
Reaction Step Six

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